molecular formula C6H5N3S2 B2515270 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 70057-71-5

5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2515270
CAS No.: 70057-71-5
M. Wt: 183.25
InChI Key: QLWFTOJLHORYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. openaccessjournals.comlongdom.org Their structural diversity and the unique properties imparted by the presence of heteroatoms such as nitrogen, oxygen, and sulfur make them indispensable in medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijpsr.com A significant majority of known organic compounds are heterocyclic, and they form the core structural framework of numerous pharmaceuticals, natural products, and biologically active molecules. ijpsr.commsesupplies.com For instance, vital biomolecules like DNA, hemoglobin, and alkaloids such as morphine and vinblastine (B1199706) all contain heterocyclic moieties. ijpsr.comijnrd.org The versatility of these compounds allows chemists to fine-tune properties like solubility, lipophilicity, and reactivity to achieve desired functions, making them a cornerstone of modern drug discovery and development. longdom.orgmsesupplies.com

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as Privileged Scaffolds

Within the vast family of heterocycles, the 1,3,4-thiadiazole ring system has garnered considerable attention from medicinal chemists. nih.gov This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is considered a "privileged scaffold". nih.gov The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template in drug discovery. openochem.org The 1,3,4-thiadiazole nucleus is a key component in a variety of established drugs, including the antibacterial agent cefazolin (B47455) and the diuretic acetazolamide. chemmethod.com

The widespread interest in 1,3,4-thiadiazole derivatives stems from their diverse and potent pharmacological activities. Researchers have extensively reported their efficacy as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.govresearchgate.net The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety. growingscience.com The amenability of the 1,3,4-thiadiazole ring to various substitutions at its different positions allows for the creation of large libraries of compounds with a wide spectrum of biological activities. nih.gov

Research Context of 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine and Related Structures

The specific compound of interest, this compound, represents a confluence of two important heterocyclic systems: the 1,3,4-thiadiazole ring and the thiophene (B33073) ring. Thiophene and its derivatives are also known to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. dovepress.com The strategic combination of these two scaffolds in a single molecule is a common approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced or unique pharmacological profiles.

Research into 5-substituted-1,3,4-thiadiazol-2-amines is an active area of investigation. Studies have shown that the nature of the substituent at the 5-position of the thiadiazole ring can significantly influence the biological activity of the compound. mdpi.com For instance, the introduction of an aromatic ring at this position has been shown to enhance anticancer effects. mdpi.com The synthesis of such compounds typically involves the cyclization of thiosemicarbazide (B42300) with a corresponding carboxylic acid or its derivative. chemmethod.commdpi.com

In the broader context, the investigation into compounds like this compound is driven by the continuous search for new and effective therapeutic agents. The structural features of this molecule make it a candidate for a variety of biological evaluations. For example, research on similar 5-(substituted)-1,3,4-thiadiazol-2-amines has explored their interactions with DNA, suggesting potential applications in cancer therapy. growingscience.comresearchgate.net Furthermore, the presence of the 2-amino group provides a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially improved properties.

Below is a table summarizing the key heterocyclic scaffolds discussed and their significance:

Heterocyclic ScaffoldKey FeaturesExamples of Reported Activities
General Heterocycles Cyclic structures containing at least one non-carbon atom in the ring. openaccessjournals.comFound in a vast array of pharmaceuticals and natural products. ijpsr.com
1,3,4-Thiadiazole A five-membered aromatic ring with two nitrogen and one sulfur atom. nih.govAnticancer, antibacterial, antifungal, antiviral, anti-inflammatory. nih.govnih.gov
Thiophene A five-membered aromatic ring containing one sulfur atom.Anticancer, anti-inflammatory, antimicrobial. dovepress.com

The following table outlines some of the research areas for 5-substituted-1,3,4-thiadiazol-2-amine derivatives:

Research AreaFocus of InvestigationPotential Applications
Synthesis Development of efficient methods for the preparation of novel derivatives. chemmethod.commdpi.comDrug discovery and development.
Anticancer Activity Evaluation of cytotoxicity against various cancer cell lines. mdpi.comOncology.
Antimicrobial Activity Testing against a range of bacteria and fungi. hilarispublisher.comnih.govInfectious diseases.
DNA Interaction Studies Investigating the binding and cleavage of DNA. growingscience.comresearchgate.netCancer therapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-3-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-1-2-10-3-4/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFTOJLHORYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Thiophen 3 Yl 1,3,4 Thiadiazol 2 Amine and Analogues

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazoles

The synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) heterocyclic system is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes often begin with simple, commercially available starting materials and proceed through key cyclization reactions.

Cyclization Reactions from Thiosemicarbazides and Carboxylic Acid Derivatives

A cornerstone in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an N-acylthiosemicarbazide or the direct condensation of a carboxylic acid with thiosemicarbazide (B42300). The general mechanism involves the nucleophilic attack of the thioamide sulfur on the activated carbonyl carbon, followed by dehydration to form the aromatic thiadiazole ring. ekb.egdovepress.com

To synthesize the target compound, 5-(thiophen-3-yl)-1,3,4-thiadiazol-2-amine, this approach would typically involve the reaction of thiophene-3-carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent. Common reagents used for this transformation include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). nih.govresearchgate.net For instance, reacting a carboxylic acid with thiosemicarbazide in the presence of POCl₃ is a widely used one-pot method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles. researchgate.net

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperatureTimeYield (%)
Thiophene-3-carboxylic acidThiosemicarbazidePOCl₃-Reflux-High
Thiophene-3-carboxylic acidThiosemicarbazideConc. H₂SO₄---Good
Thiophene-3-carbonyl chlorideThiosemicarbazide-PyridineReflux-Good

This table represents typical conditions based on general procedures for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles. Specific yields for the thiophen-3-yl derivative may vary.

Oxidative Cyclization Protocols

An alternative and efficient route to 2-amino-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones. chemmethod.com These precursors are readily prepared by the condensation of an aldehyde or ketone with thiosemicarbazide. In the context of synthesizing this compound, the required precursor would be thiophene-3-carbaldehyde thiosemicarbazone.

Various oxidizing agents can be employed to effect this transformation, with ferric chloride (FeCl₃) being a common and effective choice. raparinuni2024.org The reaction mechanism is believed to involve the oxidation of the sulfur atom, which facilitates the electrophilic attack on the imine nitrogen, leading to cyclization and subsequent aromatization.

Starting MaterialOxidizing AgentSolventTemperatureTimeYield (%)
Thiophene-3-carbaldehyde thiosemicarbazoneFeCl₃EthanolReflux-Good
Thiophene-3-carbaldehyde thiosemicarbazoneIron(III) ammonium (B1175870) sulfateWaterSonication1 hHigh

This table illustrates a general protocol for the oxidative cyclization of thiosemicarbazones. Specific conditions and yields can be optimized.

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed for the synthesis of 2-amino-1,3,4-thiadiazoles. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a mixture of a carboxylic acid and thiosemicarbazide can be heated in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to directly yield the desired 2-amino-5-substituted-1,3,4-thiadiazole. nih.govsphinxsai.com More recently, the use of polyphosphate ester (PPE) has been reported as a mild and efficient reagent for this one-pot synthesis. nih.gov

Another one-pot approach involves the reaction of an aromatic aldehyde, thiosemicarbazide, and an oxidizing agent in a single reaction vessel. derpharmachemica.com This method circumvents the need to pre-form and isolate the thiosemicarbazone intermediate.

Functionalization and Derivatization Strategies at the 2-Amino Position

The 2-amino group of the this compound scaffold provides a convenient handle for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives. Common functionalization strategies include N-acylation, Schiff base formation, and the synthesis of sulfonamides and thioureas.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones, often under acidic catalysis, yields the corresponding imines, commonly known as Schiff bases. raparinuni2024.orgsphinxsai.comasianpubs.orgadvion.comresearchgate.net

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. nih.gov

Thiourea (B124793) Derivatives: Treatment with isothiocyanates provides access to a range of N-substituted thiourea analogues. mdpi.com

Strategies for Introducing the Thiophene (B33073) Moiety at the 5-Position

The incorporation of the thiophene ring at the 5-position of the 1,3,4-thiadiazole (B1197879) core is typically achieved by utilizing a thiophene-containing starting material in the primary ring-forming reactions.

The most direct method involves using thiophene-3-carboxylic acid or its derivatives (such as the corresponding acid chloride or ester) in the cyclization reaction with thiosemicarbazide. nih.gov This approach directly installs the thiophen-3-yl group at the desired position.

Alternatively, thiophene-3-carbaldehyde can be used to form the corresponding thiosemicarbazone, which is then subjected to oxidative cyclization to yield the 5-(thiophen-3-yl) substituted thiadiazole. raparinuni2024.org

For more complex analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed. This would involve the coupling of a 2-amino-5-halo-1,3,4-thiadiazole with a suitable thiophene-3-boronic acid derivative. nih.gov

Advanced Synthetic Methodologies

In recent years, the development of more sustainable and efficient synthetic methods has led to the application of advanced technologies in the synthesis of heterocyclic compounds, including 2-amino-1,3,4-thiadiazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the rate of reaction for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.orgnih.govmdpi.com This technique has been successfully applied to both the cyclization of thiosemicarbazides and the formation of Schiff bases. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis has been effectively used for the preparation of 2-amino-1,3,4-thiadiazole derivatives, offering advantages such as enhanced reaction rates, improved yields, and milder reaction conditions. raparinuni2024.orgderpharmachemica.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net

Ionic Liquids as Reaction Media: Ionic liquids have emerged as green and recyclable alternatives to volatile organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can enhance reaction rates and selectivity in the synthesis of 2-amino-1,3,4-thiadiazoles.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated and scalable production. While specific applications to this compound are not yet widely reported, the synthesis of various heterocyclic compounds in flow reactors suggests its potential applicability in this area. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of the 2-amino-1,3,4-thiadiazole ring is not yet established, enzymatic methods are being explored for the synthesis of various N-heterocycles and could present future opportunities for the synthesis of this scaffold. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. researchgate.net This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. proquest.comrjptonline.orgjusst.org The application of microwave irradiation can accelerate the rate of reaction by efficiently heating the solvent and reactants directly, leading to a more uniform and rapid temperature increase. proquest.com

The synthesis of 1,3,4-thiadiazole Schiff base derivatives, for example, has been successfully achieved under microwave irradiation. researchgate.net In a typical procedure, a mixture of a 2-amino-5-aryl-1,3,4-thiadiazole derivative and a suitable aromatic aldehyde is irradiated in a microwave reactor. proquest.com The presence of a few drops of glacial acetic acid often serves as a catalyst. proquest.com This approach not only provides high product yields, often in the range of 80-90%, but also simplifies the workup procedure. researchgate.net

Research has demonstrated that the synthesis of 1,3,4-thiadiazole derivatives can be accomplished in a matter of minutes using microwave heating, compared to several hours required for conventional refluxing methods. proquest.comjusst.org For instance, the reaction of thiosemicarbazide with various carboxylic acids or their derivatives to form the 2-amino-1,3,4-thiadiazole core can be significantly expedited. jusst.org

Starting MaterialsProductMethodReaction TimeYield (%)Reference
2-amino-5-aryl-1,3,4-thiadiazole, Aromatic aldehydeSchiff Base DerivativesMicrowaveA few minutesHigh proquest.com
Benzoic acid, MethanolMethyl benzoateMicrowave15 min- jusst.org
Methyl benzoate, Thiosemicarbazide5-phenyl-1,3,4-thiadiazol-2-amineMicrowave20-30 min- jusst.org
5-phenyl-1,3,4-thiadiazol-2-amine, Substituted nitrobenzeneN-substituted derivativesMicrowave30 min- jusst.org

Green Chemistry Approaches (e.g., Solvent-Free Synthesis)

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols for 1,3,4-thiadiazoles that minimize or eliminate the use of hazardous substances. researchgate.net These approaches focus on using safer solvents, reducing energy consumption, and employing catalytic methods. Microwave-assisted synthesis itself is often considered a green technique due to its efficiency and reduced energy usage. jusst.orgnih.gov

A notable green chemistry approach is the use of solvent-free or solid-phase synthesis. researchgate.net Reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst, thereby avoiding the need for volatile and often toxic organic solvents. For instance, the one-pot synthesis of Schiff bases has been achieved under microwave irradiation in the absence of a solvent, using cashew shell extract as a natural catalyst. researchgate.net This method is not only rapid and efficient but also aligns with green chemistry principles by utilizing a renewable resource. researchgate.net

Another green strategy involves the use of iodine-mediated oxidative C-S bond formation. A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated cyclization, provides an efficient and scalable route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This method is operationally simple and demonstrates good functional group compatibility. organic-chemistry.org These greener methods represent a significant step towards more sustainable chemical manufacturing. researchgate.net

MethodKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid heating, reduced reaction timesHigh efficiency, improved yields, energy saving nih.gov
Solvent-Free Synthesis (under MW)Elimination of volatile organic solventsEnvironmentally friendly, simplified workup researchgate.net
Iodine-Mediated Oxidative CyclizationTransition-metal-free conditionsOperational simplicity, scalability, good functional group tolerance organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Yields

A comparative analysis of different synthetic methodologies reveals a clear trend towards the adoption of modern techniques for improved efficiency and yields in the synthesis of 1,3,4-thiadiazoles. mdpi.com Conventional methods, while foundational, often involve multi-step procedures, harsh acidic or basic conditions, and prolonged heating, which can lead to lower yields and the formation of byproducts. proquest.commdpi.com

For example, the classical synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often starts from thiosemicarbazide precursors. chemmethod.com Intramolecular cyclocondensation in the presence of concentrated sulfuric acid is a common method to afford the thiadiazole ring, generally providing good yields. mdpi.com However, this method requires strong, corrosive acids and careful handling. chemmethod.com

In contrast, microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and yield. proquest.comrjptonline.org Studies directly comparing conventional heating with microwave irradiation for the synthesis of the same 1,3,4-thiadiazole derivatives have shown that microwave methods can reduce reaction times from hours to minutes and increase yields significantly. proquest.com This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves. proquest.com

Green chemistry approaches also offer competitive, if not superior, yields compared to traditional methods, with the added benefit of environmental safety. researchgate.net The efficiency of these methods is enhanced by the reduction in purification steps, as cleaner reactions lead to purer products. While specific yields are highly dependent on the substrates used, the literature consistently supports the move away from traditional refluxing in high-boiling solvents towards more modern, efficient, and sustainable synthetic strategies. proquest.commdpi.com

Synthetic MethodTypical Reaction TimeTypical YieldsKey AdvantagesKey DisadvantagesReference
Conventional Heating (e.g., Reflux)4-24 hoursModerate to GoodSimple setupLong reaction times, high energy consumption, use of hazardous solvents proquest.comnih.gov
Microwave-Assisted Synthesis5-30 minutesGood to ExcellentDrastic reduction in time, often higher yields, cleaner reactionsRequires specialized equipment proquest.comrjptonline.orgjusst.org
Green Chemistry (e.g., Solvent-Free, I2-mediated)Varies (often rapid)Good to ExcellentEnvironmentally benign, reduced waste, operational simplicityMay not be applicable to all substrates researchgate.netorganic-chemistry.org

Molecular Structure Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are instrumental in mapping the molecular framework of 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the functional groups, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the thiophene (B33073) ring exhibit characteristic signals in the aromatic region. The proton at position 2 of the thiophene ring typically appears as a distinct multiplet. The protons at positions 4 and 5 also show specific chemical shifts and coupling patterns that confirm the 3-substitution pattern. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also a key diagnostic feature, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are observed for the two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring, with the carbon atom bonded to the amino group (C2) and the carbon atom bonded to the thiophene ring (C5) appearing at characteristic chemical shifts. The four carbon atoms of the thiophene ring also give rise to unique signals, the positions of which are indicative of the 3-yl substitution.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. A COSY spectrum would confirm the coupling between the protons on the thiophene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment
Data not availableThiophene-H2
Data not availableThiophene-H4
Data not availableThiophene-H5
Data not available-NH₂
Note: Specific chemical shift values and coupling constants are dependent on the solvent and instrument used and are not publicly available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the thiadiazole ring would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations from the thiophene ring would be visible above 3000 cm⁻¹, while C-S stretching vibrations from both heterocyclic rings would appear at lower wavenumbers.

IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100-3400N-H stretch (amine)
>3000C-H stretch (aromatic, thiophene)
~1600-1650C=N stretch (thiadiazole)
Data not availableC=C stretch (thiophene)
Data not availableC-S stretch (thiophene, thiadiazole)
Note: Specific peak positions and intensities are not publicly available.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₅N₃S₂). The fragmentation pattern would likely involve the cleavage of the rings, providing further structural evidence.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The experimentally determined exact mass would be compared to the calculated mass for the formula C₆H₅N₃S₂ to confirm the elemental composition with high confidence.

Mass Spectrometry Data
Technique Observed m/z
MS (M⁺)Data not available
HRMS (Calculated for C₆H₅N₃S₂)183.9928
HRMS (Found)Data not available
Note: Experimental mass spectrometry data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λₘₐₓ) characteristic of the conjugated system formed by the thiophene and 1,3,4-thiadiazole rings. These absorptions correspond to π → π* electronic transitions within the aromatic and heteroaromatic systems.

UV-Vis Absorption Data
λₘₐₓ (nm) Electronic Transition
Data not availableπ → π*
Note: Specific absorption maxima are dependent on the solvent and are not publicly available.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula (C₆H₅N₃S₂). A close correlation between the found and calculated values provides strong evidence for the compound's purity and empirical formula.

Elemental Analysis Data for C₆H₅N₃S₂
Element Calculated %
Carbon (C)39.33
Hydrogen (H)2.75
Nitrogen (N)22.93
Sulfur (S)34.99
Note: Experimental elemental analysis data is not publicly available.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the connectivity of the thiophene and thiadiazole rings, the planarity of the ring systems, and the conformation of the molecule. It would also reveal details about hydrogen bonding networks involving the amine group, which are crucial for understanding the compound's packing in the crystal lattice. Currently, no public crystal structure data is available for this specific compound.

X-ray Crystallography Data
Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available
Note: No crystallographic data has been published for this compound.

Exploration of Biological Activities in Vitro and Preclinical in Silico

Antineoplastic Investigations (In Vitro)

The potential of 1,3,4-thiadiazole (B1197879) derivatives as anticancer agents has been a significant area of focus. Studies have explored their ability to induce cell death in various human cancer cell lines and have begun to elucidate the underlying mechanisms of action.

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines. While specific data for the 5-(thiophen-3-yl) isomer is often embedded within broader studies of 5-aryl-1,3,4-thiadiazoles, significant findings have been reported for closely related compounds, particularly the 5-(thiophen-2-yl) isomer.

One study synthesized a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives and evaluated their in vitro antitumor activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govnih.govresearchgate.net One particular compound from this series, designated 20b, showed promising activity with IC50 values of 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells. nih.govnih.govresearchgate.net

Other research on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives also revealed potent cytotoxicity against breast adenocarcinoma (MCF-7) and HepG2 cell lines. mdpi.com The most active of these compounds displayed IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com Further studies have confirmed the activity of various 1,3,4-thiadiazole derivatives against colon carcinoma (HCT-116) and myelogenous leukemia (K562) cell lines. mdpi.commdpi.com

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

Compound Class Cancer Cell Line IC50 Value Reference
5-(Thiophen-2-yl) derivative HepG-2 (Hepatocellular Carcinoma) 4.37 µM nih.govnih.gov
5-(Thiophen-2-yl) derivative A-549 (Lung Cancer) 8.03 µM nih.govnih.gov
5-(4-Chlorophenyl) derivative MCF-7 (Breast Adenocarcinoma) 2.32 - 8.35 µM mdpi.com
5-(4-Chlorophenyl) derivative HepG2 (Hepatocellular Carcinoma) 2.32 - 8.35 µM mdpi.com

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms of these compounds. A key area of study has been their ability to inhibit enzymes crucial for cancer cell proliferation and survival.

Molecular docking studies performed on the highly potent 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) suggested that it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. nih.govnih.govresearchgate.net Other mechanistic investigations have identified different targets for this class of compounds. Certain N-(5-nitrothiazol-2-yl)-1,3,4-thiadiazole derivatives have been shown to selectively inhibit the Abl protein kinase, a key target in chronic myeloid leukemia. mdpi.com Additional proposed mechanisms for the anticancer activity of 1,3,4-thiadiazole derivatives include the inhibition of tubulin polymerization, which disrupts the cell's cytoskeleton, and the inhibition of histone deacetylases (HDACs), which are involved in gene expression regulation. bepls.com Cell cycle analysis of cancer cells treated with 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds indicated an ability to induce cell cycle arrest and promote apoptotic cell death. mdpi.com

Antimicrobial Efficacy (In Vitro)

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a well-established pharmacophore for developing agents with antimicrobial properties. Derivatives have been tested against a wide variety of pathogenic bacteria and fungi, including mycobacteria.

Numerous studies have confirmed the antibacterial potential of 2-amino-1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria.

In one study, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine demonstrated good inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL. nih.govtandfonline.com The same compounds also showed activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.govtandfonline.com Other research has highlighted the activity of different thiadiazole derivatives against pathogenic strains like Proteus vulgaris and Klebsiella pneumoniae. nih.govmdpi.com The antibacterial activity is often influenced by the nature of the substituent on the aryl ring attached to the thiadiazole core. mdpi.com For instance, the presence of electron-withdrawing groups like chloro or nitro at the para position of a phenyl ring was found to enhance antimicrobial activity. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Bacterial Strain Activity/Result Compound Class Reference
Staphylococcus aureus Good inhibition (MIC: 20-28 µg/mL) 5-(4-substituted phenyl) derivatives nih.govtandfonline.com
Bacillus subtilis Good inhibition (MIC: 20-28 µg/mL) 5-(4-substituted phenyl) derivatives nih.govtandfonline.com
Escherichia coli Moderate to good activity Various 5-aryl derivatives nih.govmdpi.com
Pseudomonas aeruginosa Moderate to good activity Various 5-aryl derivatives nih.govmdpi.com
Proteus vulgaris Moderate activity Coumarin-thiadiazole hybrids nih.gov
Klebsiella pneumoniae Moderate activity Azetidin-2-one derivatives mdpi.com

The antifungal properties of 1,3,4-thiadiazoles have also been extensively evaluated. These compounds have shown efficacy against a variety of fungal pathogens, including yeasts and molds.

The same 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives that showed antibacterial activity were also tested against Aspergillus niger and Candida albicans, demonstrating notable antifungal effects. nih.govtandfonline.com A detailed study on a specific derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, revealed potent activity against multiple Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.gov The mechanism of this antifungal action was found to involve the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their shape and integrity. nih.gov

The global health threat posed by tuberculosis has driven research into new antimycobacterial agents, and the 1,3,4-thiadiazole scaffold has emerged as a promising starting point.

Several series of 2-amino-1,3,4-thiadiazole derivatives have been screened for in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govtandfonline.com Certain Schiff base derivatives of 2-(alkyl/arylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles were found to be more active than the parent compounds. nih.gov In another study, a derivative, 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl) amino-1,3,4-thiadiazole, showed a high level of inhibition (91%) against M. tuberculosis at a concentration of 6.25 μg/mL. tandfonline.com Further research has confirmed that various substituted 1,3,4-thiadiazoles can exhibit significant inhibition against M. tuberculosis strains, making them valuable leads for the development of new anti-tubercular drugs. cbijournal.comresearchgate.net

Anti-Helicobacter pylori Activity

The 2-amino-1,3,4-thiadiazole scaffold is a core structure investigated for the development of new agents against Helicobacter pylori, a major human pathogen linked to various gastric conditions. researchgate.netfarmaciajournal.com Research into the structure-activity relationships of 1,3,4-thiadiazole derivatives indicates that the substituent at the C-5 position of the thiadiazole ring significantly influences the anti-H. pylori activity. farmaciajournal.comnih.govresearchgate.net

Studies have been conducted on various 5-(nitroaryl)-1,3,4-thiadiazole derivatives, where the nitroaryl group includes nitrothiophene, nitrofuran, and nitroimidazole moieties. nih.govnih.govbrieflands.com In a series of synthesized compounds, derivatives featuring a 5-nitrothiophene ring demonstrated potent activity against clinical isolates of H. pylori. nih.govresearchgate.net For instance, one of the most active compounds identified in a study was a nitrothiophene derivative containing a 2-[2-(ethylsulfonyl)ethylthio]- side chain. nih.gov The evaluation of these compounds is often performed using the paper disk diffusion bioassay to determine the diameter of the inhibition zone against both metronidazole-sensitive and resistant strains of H. pylori. nih.govbrieflands.com While these findings highlight the potential of the 5-thiophene-1,3,4-thiadiazole scaffold in targeting H. pylori, specific data for the 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine isomer is part of this broader research scope.

Antioxidant Activity (In Vitro)

Free Radical Scavenging Assays (e.g., DPPH, NO, SOR, H2O2)

The antioxidant potential of compounds containing the 1,3,4-thiadiazole nucleus is a subject of significant research interest. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common in vitro method used to evaluate this activity. zsmu.edu.ua In this assay, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical results in a measurable color change from purple to yellow. zsmu.edu.ua

While specific DPPH scavenging data for this compound is not detailed in the available literature, studies on closely related structures underscore the antioxidant potential of this chemical class. For example, derivatives of 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their antioxidant properties using the DPPH assay. Similarly, another related compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, demonstrated a potent antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was comparable to the standard antioxidant, ascorbic acid. zsmu.edu.ua These findings suggest that the presence of a thiophene (B33073) ring in conjunction with a nitrogen- and sulfur-containing heterocycle may contribute to significant free radical scavenging capabilities.

Compound Class/DerivativeAssayKey FindingsReference
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine DerivativesDPPH AssayDesigned and evaluated for antioxidant activity.
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH AssayShowed 88.89% antiradical activity at 1 × 10⁻³ M concentration. zsmu.edu.ua
5-Substituted-1,3,4-thiadiazole-2-thiolsDPPH & ABTS AssaysSeveral derivatives exhibited very high antioxidant activities. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to determine the total antioxidant capacity of a substance. sigmaaldrich.comsigmaaldrich.comzen-bio.com The principle of the assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. sigmaaldrich.comzen-bio.com This reduction potential provides a direct measure of the electron-donating capability of the tested compound. mdpi.com The FRAP assay is valued for its simplicity and is applied to various samples, including plant extracts, foods, and pure chemical compounds. sigmaaldrich.comsigmaaldrich.com Although the 1,3,4-thiadiazole class of compounds is explored for antioxidant properties, specific experimental results from FRAP assays for this compound are not available in the reviewed literature.

Anti-Inflammatory Effects (In Vitro)

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been investigated for their potential anti-inflammatory effects. latamjpharm.org A common in vitro method for this evaluation is the Human Red Blood Cells (HRBC) membrane stabilization technique. This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions. The stabilization of the HRBC membrane is considered analogous to the stabilization of lysosomal membranes, which plays a role in limiting the inflammatory response.

In a study of various 5-aryl-1,3,4-thiadiazol-2-amines, several compounds exhibited significant in vitro anti-inflammatory activity, with their efficacy compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac sodium. latamjpharm.org The results indicated that the nature of the aryl substituent at the 5-position influences the degree of membrane stabilization. latamjpharm.org

Compound ClassAssay MethodResult Compared to StandardReference
5-Aryl-1,3,4-thiadiazol-2-amines (general class)HRBC Membrane StabilizationSome derivatives exhibited significant anti-inflammatory activity comparable to Diclofenac sodium. latamjpharm.org

Enzyme Inhibition Profile (In Vitro)

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a well-established scaffold in the design of enzyme inhibitors, particularly for carbonic anhydrases (CAs). documentsdelivered.commdpi.com Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. mdpi.com The inhibitory activity of 1,3,4-thiadiazole derivatives against CAs is strongly linked to the presence of a sulfonamide (-SO₂NH₂) group. documentsdelivered.comnih.gov This sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov

Numerous studies have reported on the potent CA inhibitory properties of compounds like 5-amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives. documentsdelivered.comnih.gov However, the target compound of this article, this compound, possesses an amine (-NH₂) group at the 2-position instead of the critical sulfonamide group required for canonical carbonic anhydrase inhibition. Therefore, while the core 1,3,4-thiadiazole structure is a key feature of many CA inhibitors, specific inhibitory activity for the 2-amino variant has not been established in the reviewed literature and would not be expected to follow the same mechanism as its sulfonamide counterparts.

IMPDH and HDAC Inhibition

While research into the direct inhibition of inosine monophosphate dehydrogenase (IMPDH) by this compound is not extensively documented in the available literature, significant findings have been reported regarding the inhibition of histone deacetylase (HDAC) by closely related 5-aryl-1,3,4-thiadiazole derivatives.

A series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids were designed as analogs of the known HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid). benthamdirect.comresearchgate.net Within this series, a compound featuring a thiophen-2-yl group at the 5-position (5d) demonstrated potent HDAC inhibition and significant anticancer cytotoxicity, with IC50 values generally 5- to 10-fold lower than that of SAHA in four human cancer cell lines. benthamdirect.comresearchgate.net Docking studies suggested that this thiophene-containing compound displayed high affinities toward HDAC2 and HDAC8. benthamdirect.comresearchgate.net Another study on 2,5-diphenyl-1,3,4-thiadiazole hydroxamates also identified potent HDAC1 inhibitors. nih.gov These findings underscore the potential of the 5-aryl-1,3,4-thiadiazole scaffold as a basis for the development of novel HDAC inhibitors.

Table 1: HDAC Inhibition by a 5-(Thiophen-2-yl)-1,3,4-thiadiazole-based Hydroxamic Acid

Compound 5-Aryl Moiety Reported Activity

Nitric Oxide Synthase (iNOS/nNOS) Inhibition

The inhibition of nitric oxide synthase (NOS) isoforms, particularly inducible NOS (iNOS) and neuronal NOS (nNOS), is a critical target for therapeutic intervention in various inflammatory and neurological disorders. mdpi.com Research has shown that the 1,3,4-thiadiazole core can serve as a scaffold for selective NOS inhibitors.

One study detailed the design of 1,3,4-thiadiazole derivatives as selective inhibitors of iNOS over nNOS. nih.gov By modifying a series of 4,5-dihydro-1H-pyrazole derivatives previously identified as nNOS inhibitors, the insertion of a sulfur atom to form the 1,3,4-thiadiazole ring shifted the selectivity towards iNOS. nih.gov Some of the synthesized compounds in this class exhibited nearly 100% inhibition of iNOS at a concentration of 50 μM, with IC50 values for the most potent compounds in the range of 20-40 μM. nih.gov While these studies establish the potential of the 1,3,4-thiadiazole scaffold for iNOS inhibition, specific data on the inhibitory activity of this compound against iNOS or nNOS is not detailed in the currently available literature.

Monoamine Oxidase (MAO-A/MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of neurological and psychiatric disorders. nih.gov The 1,3,4-thiadiazole nucleus has been incorporated into various compounds designed as MAO inhibitors.

Table 2: MAO Inhibition by Representative Thiadiazole Derivatives

Compound Class Target Potency (IC50) Reference
1,3,4-Thiadiazole derivatives MAO-A 0.060 µM (most active) nih.gov

| benthamdirect.comub.edunih.govTriazolo[3,4-b] benthamdirect.comnih.govub.eduthiadiazoles | MAO-B | 2.51 µM (most active) | nih.gov |

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are cornerstone therapies for Alzheimer's disease. The 1,3,4-thiadiazole ring has been explored as a scaffold for the development of new AChE inhibitors. Several studies have reported that derivatives of 5-substituted-1,3,4-thiadiazol-2-amine exhibit notable anticholinesterase activity.

For instance, a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for AChE inhibition, with the 5-(4-bromobenzyl) analog showing the best activity with an IC50 of 49.86 μM. researchgate.net Another study on benzamide-containing 1,3,4-thiadiazole derivatives identified compounds with potent AChE inhibitory activity in the nanomolar range, with the most active compound having an IC50 value of 1.82 nM. tbzmed.ac.ir These studies highlight the significant potential of the 1,3,4-thiadiazole scaffold in designing highly potent AChE inhibitors, although specific data for the 5-(thiophen-3-yl) derivative is not explicitly provided in these contexts.

Protein Kinase Inhibition (e.g., PknG)

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer and tuberculosis. The Mycobacterium tuberculosis protein kinase G (PknG) is essential for the survival of the bacterium within host macrophages. While the broader class of thiadiazole derivatives has been investigated for activity against various protein kinases, specific inhibitory data for this compound against PknG is not well-documented in the available research.

Other Investigated Biological Activities (In Vitro)

Anticonvulsant Activity

The 1,3,4-thiadiazole ring is a well-established pharmacophore in the design of anticonvulsant agents. Numerous studies have demonstrated the efficacy of 2,5-disubstituted 1,3,4-thiadiazoles in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govfrontiersin.org

The anticonvulsant activity is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For example, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-semicarbazones showed significant activity in both MES and scPTZ models. nih.gov Another study on 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives also reported excellent anticonvulsant activity. Furthermore, the synthesis of benzothiazole-thiadiazole conjugates yielded potent candidates in both MES and scPTZ screens. oipub.com These collective findings strongly support the 1,3,4-thiadiazole scaffold as a viable platform for developing novel anticonvulsant drugs.

Table 3: Summary of Investigated Biological Activities for the 1,3,4-Thiadiazole Scaffold

Biological Target/Activity Key Findings for the Scaffold
HDAC Inhibition 5-Aryl derivatives show potent inhibition, particularly against HDAC1, HDAC2, and HDAC8. benthamdirect.comresearchgate.netnih.gov
NOS Inhibition Can be designed to selectively inhibit iNOS over nNOS. nih.gov
MAO Inhibition Can be tailored for selective inhibition of either MAO-A or MAO-B. nih.govnih.gov
AChE Inhibition Derivatives have shown potent inhibition, with some in the nanomolar range. researchgate.nettbzmed.ac.ir

| Anticonvulsant Activity | 2,5-disubstituted derivatives consistently show activity in MES and scPTZ models. nih.govfrontiersin.orgnih.gov |

Antiviral Potential

The 1,3,4-thiadiazole nucleus is a structural component in various compounds investigated for antiviral properties. nih.gov Although specific studies on the antiviral activity of this compound are not extensively detailed in the available literature, research on analogous structures highlights the potential of this chemical class.

For instance, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and evaluated for their in vivo antiviral bioactivity against the Tobacco Mosaic Virus (TMV). researchgate.net Several of these compounds demonstrated excellent protective activity against TMV. researchgate.net One of the most effective compounds, designated E2, exhibited a half-maximal effective concentration (EC50) of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 261.4 µg/mL). researchgate.net Further investigation revealed that this compound could effectively inhibit the spread of TMV within the host plant. researchgate.net

In another study, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for their anti-tobacco mosaic virus activity. mdpi.com The bioassay results indicated that certain compounds within this series possessed notable inhibitory activity against TMV. mdpi.com These findings suggest that the 1,3,4-thiadiazole scaffold is a promising framework for the development of new antiviral agents.

Anthelmintic Activity

Parasitic infections caused by helminths remain a significant global health issue, necessitating the search for new therapeutic agents. nih.gov The 1,3,4-thiadiazole scaffold has been identified as a promising core for developing compounds with anthelmintic properties. mdpi.com

Research into the anthelmintic potential of this class of compounds has shown that certain thiadiazole derivatives exhibit strong binding to the AF-2 neuropeptide receptor of gastrointestinal nematodes, such as Ascaris suum. mdpi.com In a study focused on this mechanism, a series of thiadiazole analogs were prepared and evaluated. One particular analog, designated as analog 50, demonstrated an apparent potency in the AF-2 binding assay that was 300 times greater than the initial lead compound. mdpi.com This highlights the potential of the thiadiazole ring in designing potent anthelmintic agents that act on specific nematode receptors. mdpi.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The 1,3,4-thiadiazole nucleus has been a key structural component in the development of new antileishmanial agents. nih.gov

In vitro studies on a series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles, which are structurally related to this compound, have demonstrated significant activity against the promastigote form of Leishmania major. One of the most potent compounds in this series, a methyl-imidazolyl containing derivative, showed considerable efficacy in reducing the viability of L. major promastigotes. mdpi.com This compound exhibited IC50 values of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours, proving to be more than four times more effective than the standard drug Glucantime under the same conditions. mdpi.com

Further research into other 2-substituted-thio-1,3,4-thiadiazole derivatives also revealed good antileishmanial activity against both promastigote and amastigote forms of L. major, particularly after 48 and 72 hours of incubation. nih.gov

In Vitro Antileishmanial Activity of a 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Derivative Against L. major Promastigotes mdpi.com
CompoundIncubation Time (hours)IC50 (µg/mL)
Methyl-imidazolyl derivative (6e)2411.2
487.1
Glucantime (Standard Drug)2450
4825

Anti-Alzheimer's Activity

Alzheimer's disease is a prevalent neurodegenerative disorder, and one of the primary therapeutic strategies involves the potentiation of cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme. The 1,3,4-thiadiazole scaffold has been utilized in the design of novel AChE inhibitors.

A series of new benzamide derivatives incorporating the 1,3,4-thiadiazole nucleus were synthesized and evaluated for their anticholinesterase activity. In vitro testing using Ellman's spectrophotometric method revealed that several of these compounds exhibited potent inhibitory activity, with some showing potency in the nanomolar range. Notably, compound 7e, which features a fluorine atom on the meta position of a phenyl ring, was identified as the most active compound in the series, with an IC50 value of 1.82 ± 0.6 nM. This was significantly more potent than the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). Molecular docking studies were also conducted to understand the binding modes and interactions of these compounds with the AChE enzyme.

In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives
CompoundDescriptionIC50
Compound 7eBenzamide derivative with meta-fluoro substitution1.82 ± 0.6 nM
DonepezilReference Drug0.6 ± 0.05 µM

These findings underscore the potential of the 1,3,4-thiadiazole scaffold as a foundational structure for developing potent agents for the management of Alzheimer's disease.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Thiophene (B33073) Moiety (e.g., Thiophen-3-yl vs. Thiophen-2-yl)

The position of the thiophene ring's attachment to the 1,3,4-thiadiazole (B1197879) core can significantly influence the biological activity of the resulting compound. While direct comparative studies between 5-(thiophen-3-yl) and 5-(thiophen-2-yl) analogs of 1,3,4-thiadiazol-2-amine are not extensively detailed in the provided search results, the importance of the thiophene ring itself is well-established. Thiophene derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. sciensage.inforesearchgate.net

For instance, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. dovepress.comresearchgate.netnih.gov One compound from this series demonstrated promising anticancer activity. dovepress.comresearchgate.net This suggests that the thiophen-2-yl moiety can contribute positively to the biological profile of 1,3,4-thiadiazole derivatives. The electronic and steric properties of the thiophene ring, which differ between the 2- and 3-positions, are likely to affect how the molecule interacts with its biological target. Further investigation is needed to delineate the specific advantages of a thiophen-3-yl substitution over a thiophen-2-yl substitution in this particular scaffold.

Influence of Substitution at the 2-Amino Position of the Thiadiazole Ring

The 2-amino group of the 1,3,4-thiadiazole ring is a common site for chemical modification to enhance biological activity. researchgate.netnih.gov The reactivity of this amine group allows for the introduction of a wide variety of substituents, which can modulate the compound's physicochemical properties and its interaction with biological targets. nih.gov

SAR studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have revealed that the nature of the substituent at this position plays a critical role in determining the type and potency of the biological activity. For example, in a series of anti-HIV-1 agents, the introduction of electron-withdrawing groups on an N-phenyl substituent at the 2-amino position enhanced antiviral activity. nih.gov This suggests that the electronic properties of the substituent are a key determinant of potency. nih.gov

Furthermore, the substitution of the 2-amino group can lead to compounds with a range of other activities. For instance, the synthesis of various 2-aryl-5-hydrazino-1,3,4-thiadiazoles has yielded compounds with potent anticonvulsant activity. nih.gov Similarly, the introduction of different aryl and alkyl groups at the 2-amino position has been explored to develop new antimicrobial and anticancer agents. dovepress.comnih.gov

Table 1: Impact of Substitution at the 2-Amino Position on Biological Activity

Substituent at 2-Amino Position Target/Activity Key Findings
N-Aryl groups with electron-withdrawing substituentsAnti-HIV-1Enhanced antiviral potency.
Hydrazino and substituted hydrazino groupsAnticonvulsantLed to potent compounds lacking sedation.
Aryl groupsAnticancerActivity influenced by the nature of the aryl substituent.
Various heterocyclic and aromatic moietiesAntimicrobialBroad-spectrum activity against bacteria and fungi.

Role of Substitution at the 5-Position of the Thiadiazole Ring (beyond thiophene)

For example, a series of 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and evaluated for their antioxidant activities. researchgate.net The nature of the substituent at the 5-position was found to be critical for the observed antioxidant potency. researchgate.net In another study, 5-aryl-1,3,4-thiadiazole derivatives were investigated as anticancer agents, with the substitution on the aryl ring affecting the cytotoxic potential. nih.gov Specifically, expanding the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety with a piperazine or piperidine ring enhanced antitumor activity against MCF-7 and HepG2 cell lines. nih.gov

The following table summarizes the influence of various substituents at the 5-position on the biological activity of 1,3,4-thiadiazole derivatives.

Table 2: Influence of 5-Position Substituents on Biological Activity

Substituent at 5-Position Biological Activity Reference
4-chlorophenyl with piperazine/piperidine extensionsAnticancer nih.gov
Substituted phenylAntioxidant researchgate.net
TrimethoxyphenylAnticancer researchgate.net
NitroimidazoleAntibacterial (H. pylori) researchgate.net
StyrylAntibacterial, Antifungal chemmethod.com
NitroarylAntiprotozoal mdpi.com

Electronic and Steric Effects of Substituents on Biological Potency

Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can significantly alter the charge distribution within the molecule. This, in turn, can affect the strength of interactions with biological targets, such as hydrogen bonding and π-π stacking. For example, the presence of electron-withdrawing groups on an N-aryl substituent at the 2-amino position of 1,3,4-thiadiazoles was found to enhance anti-HIV activity, highlighting the importance of electronic factors. nih.gov The introduction of phosphorus(V)-substituted 1,3,4-thiadiazoles can also significantly alter the electronic properties of a molecule. rsc.org

Steric Effects: The size and shape of substituents (steric effects) play a crucial role in determining how well a molecule fits into the binding site of its target protein. Bulky substituents can either enhance binding by creating additional favorable interactions or hinder it by causing steric clashes. The position of substituents is also critical. For instance, SAR studies on a series of 1,3,4-thiadiazole derivatives showed that the steric and electronic properties of N-phenyl substituents influenced antiretroviral activity more than their specific positions on the phenyl ring. nih.gov

The interplay between electronic and steric effects is complex and often target-specific. A comprehensive understanding of these effects is essential for the rational design of more potent and selective analogs.

Development of SAR Models for Targeted Biological Effects

The development of Structure-Activity Relationship (SAR) models is a critical step in modern drug discovery, enabling the prediction of biological activity based on chemical structure. For 1,3,4-thiadiazole derivatives, various SAR and quantitative structure-activity relationship (QSAR) models have been developed to guide the synthesis of compounds with targeted biological effects. mdpi.com

These models are often built upon experimental data from a series of analogs and can be used to identify key structural features that are either beneficial or detrimental to a specific biological activity. For example, SAR studies on 2-amino-1,3,4-thiadiazole derivatives have suggested that this moiety can be a good scaffold for developing agents with various biological activities, including antimicrobial and antiviral properties. nih.govnih.gov

Molecular docking studies are frequently employed in conjunction with SAR to visualize the binding of ligands to their target proteins and to rationalize the observed activity trends. For instance, molecular docking was used to support the biological activity of a potent 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative as an anticancer agent. dovepress.comresearchgate.netnih.gov These computational models, combined with traditional SAR analysis, provide a powerful platform for the design and optimization of novel therapeutic agents based on the 5-(thiophen-3-yl)-1,3,4-thiadiazol-2-amine scaffold.

Advanced Applications in Materials Science and Agrochemistry

Corrosion Inhibition Mechanisms

Organic compounds, especially those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors for various metals and alloys. mdpi.combuet.ac.bd Thiadiazole derivatives, in particular, have demonstrated remarkable performance in protecting metals in aggressive acidic environments. researchgate.netnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govresearchgate.net

The molecule 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine possesses multiple active centers for adsorption, including the sulfur and nitrogen atoms of the thiadiazole ring, the sulfur atom of the thiophene (B33073) ring, the amino group, and the π-electrons of both heterocyclic rings. ajchem-a.com This molecular structure facilitates strong interaction with metal surfaces.

Role of Thiadiazole Structure in Metal Surface Interaction

The 1,3,4-thiadiazole (B1197879) ring is a critical pharmacophore for corrosion inhibition. mdpi.com Its effectiveness is attributed to the presence of two nitrogen atoms and a sulfur atom, which act as active centers for adsorption onto metal surfaces. jchemlett.com The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal, which can occur through two primary modes: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the thiadiazole ring can become protonated, leading to the inhibitor existing as a cation. This positively charged species can then be adsorbed onto a metal surface that has a net negative charge (due to the adsorption of anions like Cl⁻ or SO₄²⁻ from the acid). researchgate.net

Chemisorption: This involves the formation of coordinate bonds between the inhibitor and the metal. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons from the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms (like iron or copper), forming a stable, protective film. ajchem-a.commdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), help to elucidate these interactions by calculating parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater ability of the molecule to donate electrons to the metal surface, enhancing the inhibition efficiency. ajchem-a.com Conversely, a lower ELUMO value suggests a greater ability to accept electrons from the metal. ajchem-a.com The presence of both electron-donating (amino group, thiophene ring) and electron-accepting (thiadiazole ring) moieties in this compound suggests a strong potential for effective chemisorption.

Table 1: Adsorption Characteristics of Thiadiazole Derivatives on Metal Surfaces
Inhibitor TypePrimary Adsorption CentersInteraction MechanismKey Influencing Factors
Thiadiazole DerivativesNitrogen and Sulfur heteroatoms, π-electrons of the ringPhysisorption (electrostatic) and Chemisorption (coordinate bonding)Inhibitor concentration, temperature, nature of metal, corrosive medium
Amino-ThiadiazolesAmine group (N), ring N and S atomsMixed-type inhibition with strong chemisorption potentialProtonation of N atoms in acidic media
Thiadiazoles with additional aromatic ringsπ-electrons from both rings, all heteroatomsEnhanced surface coverage and stronger adsorption due to larger molecular size and more π-electronsPlanarity and orientation of the molecule on the surface

Design Strategies for Enhanced Inhibition Efficiency

The molecular structure of a thiadiazole derivative can be tailored to maximize its corrosion inhibition properties. Several design strategies have been identified:

Introduction of Electron-Donating Groups: Substituents such as amino (–NH₂), hydroxyl (–OH), or methoxy (B1213986) (–OCH₃) groups increase the electron density on the molecule, particularly on the heteroatoms. researchgate.net This enhances the molecule's ability to donate electrons to the metal surface, strengthening the coordinate bond and improving inhibition efficiency. The amino group in this compound serves this purpose.

Incorporation of Additional Aromatic Rings: The presence of another aromatic ring, such as the thiophene ring in this case, increases the molecular surface area and the number of π-electrons available for interaction with the metal. researchgate.net This leads to greater surface coverage and a more stable protective film.

Increasing Alkyl Chain Length: For derivatives with alkyl chains, increasing the length of the chain can enhance the hydrophobic barrier on the metal surface, further preventing contact with the corrosive medium. researchgate.netajchem-a.com

Conversely, the presence of electron-withdrawing groups (like –NO₂ or –COOH) can decrease the electron density and subsequently reduce the inhibition efficiency. researchgate.net Therefore, the specific combination of the electron-donating amino group and the π-rich thiophene ring in this compound represents a favorable design for a potent corrosion inhibitor.

Functional Materials Development

The unique electronic properties of the thiadiazole ring make it a valuable building block for a range of functional organic materials. isres.orgutq.edu.iq These materials find applications in organic electronics, where the ability to transport charge is paramount. utq.edu.iqnih.gov

Organic Electronics and Spintronics

Thiadiazoles are considered efficient electron acceptors, a crucial property for creating n-type organic semiconductors. isres.org This electron-withdrawing nature arises from the nitrogen atoms in the heterocyclic ring. nih.gov When incorporated into larger π-conjugated systems, such as by linking with a thiophene donor unit, the resulting molecule can exhibit ambipolar charge transport properties, which are highly desirable for devices like Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaic cells (OPVs). utq.edu.iqmdpi.com

In the context of this compound, the combination of the electron-donating thiophene and amino groups with the electron-accepting thiadiazole ring creates an intramolecular donor-acceptor system. This structure can facilitate charge transfer, a key process in organic electronic devices. Furthermore, the field of spintronics, which utilizes the spin of an electron in addition to its charge, explores organic molecules that can form stable radical species, a known characteristic of certain thiadiazole derivatives. isres.org

Thermally Stable Radical-Anion Salts

A significant feature of certain thiadiazole derivatives is their ability to be easily reduced to form stable radical anions. isres.orgmdpi.com This electrochemical property is fundamental to their use in creating molecule-based functional materials. The radical anion of a thiadiazole compound can be isolated as a salt, often with an alkali metal cation complexed by a crown ether. nih.gov

These radical-anion salts can exhibit interesting magnetic properties, such as antiferromagnetic exchange interactions, making them candidates for molecular magnets. isres.org The stability of these radical species is often enhanced by the delocalization of the unpaired electron over an extended π-conjugated system. mdpi.com While specific studies on this compound are not prevalent, the general chemistry of thiadiazoles suggests its potential as a precursor for such stable radical anions.

Conducting Charge Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. nih.govnih.gov Thiadiazole derivatives can act as either the donor or the acceptor component, depending on the substituents attached to the ring. isres.orgnih.gov For instance, 2-amino-1,3,4-thiadiazole (B1665364) can act as an electron donor in the presence of strong π-acceptors like quinones. nih.gov

These CT complexes often exhibit electrical conductivity and photoconductivity. isres.org The formation of a CT complex involves the transfer of an electron from the HOMO of the donor to the LUMO of the acceptor, resulting in new optical and electronic properties, such as a characteristic CT absorption band in the UV-Vis spectrum. nih.gov The donor-acceptor nature inherent in the structure of this compound suggests it could form intramolecular or intermolecular CT complexes, potentially leading to materials with useful conducting properties.

Table 2: Properties and Applications of Thiadiazole-Based Functional Materials
Material TypeKey PropertyUnderlying ChemistryPotential Application
Organic SemiconductorsElectron-accepting (n-type) or ambipolar charge transportElectron-withdrawing nature of the thiadiazole ring combined with donor moietiesOrganic Field-Effect Transistors (OFETs), OLEDs, OPVs
Radical-Anion SaltsFormation of stable, long-lived radical anions upon reductionDelocalization of spin density over the π-systemMolecular magnets, Spintronics
Charge-Transfer ComplexesElectrical conductivity and photoconductivityInteraction between electron donor and acceptor molecules (inter- or intramolecular)Organic conductors, Photosensors

Agrochemical Applications

The 1,3,4-thiadiazole ring is a recognized pharmacophore in the design of new agrochemicals due to its broad spectrum of biological activities. researchgate.net Derivatives have been widely investigated for roles as herbicides, fungicides, and plant growth regulators. researchgate.net

The 1,3,4-thiadiazole nucleus is a component of several commercial and experimental herbicides. researchgate.net The herbicidal mechanism of some thiadiazole derivatives involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net Research into new derivatives is active, with studies often focusing on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl) amides and ureas to identify compounds with potent herbicidal activity. researchgate.net

For instance, a study on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides revealed that several compounds exhibited good herbicidal activity. researchgate.net Similarly, other research has shown that certain 1,3,4-thiadiazole derivatives possess moderate to good selective herbicidal effects against broadleaf weeds like Brassica campestris at concentrations of 100 mg/L. researchgate.net The activity is highly dependent on the substituents attached to the core structure. Another class of compounds, tetrahydrophthalimide derivatives containing a thiadiazole moiety, has been investigated as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key enzyme in chlorophyll (B73375) and heme biosynthesis, making them effective herbicides. acs.org

Table 1: Herbicidal Activity of Selected 1,3,4-Thiadiazole Derivatives Data extrapolated from studies on related compounds.

Compound ClassTarget WeedActivity LevelConcentrationReference
N-(5-aryl-1,3,4-thiadiazol-2-yl)-furamidesBrassica campestrisModerate to Good100 mg/L researchgate.net
Tetrahydrophthalimide-thiadiazolesAmaranthus retroflexus>80% Inhibition37.5 g a.i./ha acs.org
Tetrahydrophthalimide-thiadiazolesPortulaca oleracea>80% Inhibition37.5 g a.i./ha acs.org
Tetrahydrophthalimide-thiadiazolesAbutilon theophrasti>80% Inhibition37.5 g a.i./ha acs.org

Studies on strawberry explants showed that an optimal concentration of 0.05 mg·L⁻¹ TDZ significantly increased the number of leaves, although it also inhibited plant height. mdpi.com The mechanism involves complex hormonal crosstalk, with TDZ application leading to a decrease in endogenous cytokinin levels while increasing auxin concentrations. mdpi.com This demonstrates the potent, albeit complex, regulatory effects of thiadiazole-based compounds on plant physiology.

Table 2: Effects of Thidiazuron (TDZ) as a Plant Growth Regulator Data based on the related compound Thidiazuron.

Plant SpeciesExplant TypeTDZ EffectEffective ConcentrationReference
Strawberry (Fragaria sp.)ExplantsIncreased leaf number0.05 mg·L⁻¹ mdpi.com
African Violet (Saintpaulia ionantha)Petiole SectionsDe novo shoot organogenesisLow nih.gov
African Violet (Saintpaulia ionantha)Petiole SectionsSomatic embryogenesisHigh nih.gov
Various woody speciesCultured TissuesInduction of shootsVaries researchgate.net

Other Industrial and Research Applications

The unique electronic and structural properties of the thiophene and 1,3,4-thiadiazole rings suggest potential applications in materials science, though specific research into this compound for these purposes is limited.

The application of thiophene-thiadiazole compounds in resins is not extensively documented in current literature. However, the 2-amino-1,3,4-thiadiazole core is a viable precursor for the synthesis of azo dyes. researchgate.net By diazotizing the amino group and coupling it with various aromatic compounds, a range of dyes with different colors and properties can be produced. The resulting azo dyes containing the 1,3,4-thiadiazole fragment have been synthesized and characterized, showing potential for use as pigments. researchgate.net The specific color and spectroscopic properties are dependent on the substituents on the thiadiazole and the coupled aromatic ring.

There is little direct research on the use of this compound as a flame retardant. However, nitrogen- and sulfur-containing heterocyclic compounds are known to be effective in this regard. acs.org Azaheterocycles can function as flame retardants by promoting the formation of a stable char layer in the condensed phase during combustion, which insulates the underlying material from heat and oxygen. acs.org In the gas phase, they can release inert gases like N₂ that dilute flammable gases and oxygen. Given the high aromaticity and nitrogen/sulfur content of the title compound, it could potentially contribute to char formation and exhibit flame retardant properties, though experimental validation is required.

The combination of a thiophene ring with a 1,3,4-thiadiazole core creates a π-conjugated system with potential for fluorescence. Thiophene-based materials are known for their emissive properties, while 1,3,4-thiadiazole derivatives have been investigated as fluorophores for applications in organic light-emitting diodes (OLEDs). researchgate.net

Studies on various 1,3,4-thiadiazole derivatives have revealed interesting photophysical behaviors, including dual fluorescence emission that is sensitive to environmental factors like solvent polarity and pH. nih.govmdpi.comnih.gov This sensitivity makes them promising candidates for development as molecular probes and sensors. For example, some 1,3,4-thiadiazole analogues exhibit a single fluorescence band at physiological pH but show a second, distinct emission band at lower pH values. nih.govnih.gov This pH-dependent fluorescence could be exploited for imaging applications in biological systems. The emission properties are highly dependent on the specific substituents and their positions on the heterocyclic rings.

Table 3: Fluorescence Emission Maxima of Selected 1,3,4-Thiadiazole Derivatives in Different Environments Data extrapolated from studies on related compounds.

CompoundEnvironmentEmission Maxima (λem)PhenomenonReference
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diolAqueous, pH < 7.5~380 nm and ~440 nmDual Fluorescence nih.gov
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diolAqueous, pH > 7.5~438 nmSingle Fluorescence nih.gov
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazoleButan-1-ol~435 nmAggregation-induced emission mdpi.com
2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleAqueous, pH < 4.5~400 nm and ~450 nmDual Fluorescence nih.gov

Future Research Directions and Translational Potential

Integration of Experimental and Computational Approaches

A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the drug discovery process for 5-(thiophen-3-yl)-1,3,4-thiadiazol-2-amine. nih.gov Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide profound insights into the compound's mechanism of action and guide the design of more potent derivatives. nih.govresearchgate.net

Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of the compound within the active sites of various biological targets. For related 1,3,4-thiadiazole (B1197879) derivatives, docking has been successfully used to investigate interactions with enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. nih.govnih.gov Similar in silico studies for this compound could identify its most probable molecular targets, thereby streamlining experimental screening.

These computational predictions must be rigorously validated through experimental assays. isres.org In vitro screening against a panel of cancer cell lines and microbial strains would confirm the biological activity, while enzymatic assays would validate the predicted molecular targets. This iterative cycle of computational prediction followed by experimental verification is a powerful strategy to efficiently identify lead compounds and optimize their therapeutic properties. nih.gov

Rational Design and Synthesis of Novel Analogues

The structural versatility of the 1,3,4-thiadiazole scaffold allows for extensive chemical modification to fine-tune pharmacological activity. researchgate.net A key future direction is the rational design and synthesis of novel analogues of this compound to establish a comprehensive structure-activity relationship (SAR). researchgate.net Modifications can be systematically introduced at two primary sites: the thiophene (B33073) ring and the 2-amino group.

Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the thiophene ring can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can influence its binding affinity and pharmacokinetic properties.

Derivatization of the Amino Group: The 2-amino group serves as a versatile handle for synthesizing a library of amide, sulfonamide, or Schiff base derivatives. This approach has been widely used for other 2-amino-1,3,4-thiadiazoles to enhance their biological potency. dovepress.com

Numerous synthetic methodologies, including one-pot reactions and cyclization of thiosemicarbazide (B42300) precursors, can be employed for the efficient synthesis of these new analogues. mdpi.com The resulting compounds would then be subjected to biological evaluation to identify key structural features that enhance efficacy and selectivity. The cytotoxic potential of related thiophene-substituted 1,3,4-thiadiazole derivatives against various cancer cell lines highlights the promise of this approach.

Table 1: Cytotoxic Activity of Selected 5-(Thiophen-2-yl)-1,3,4-thiadiazole Analogues

CompoundCell LineIC₅₀ (µM)
20b HepG-2 (Liver Cancer)8.03 ± 0.5
A-549 (Lung Cancer)4.37 ± 0.7
Cisplatin (Control) HepG-2 (Liver Cancer)1.40 ± 1.1
A-549 (Lung Cancer)0.95 ± 0.90

Data sourced from a study on 5-(thiophen-2-yl) derivatives, illustrating the potential of the general scaffold. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The 1,3,4-thiadiazole core is known to be a promiscuous scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.netajprd.com This inherent versatility suggests that this compound and its analogues may act on multiple biological targets, a concept known as polypharmacology.

Future research should involve broad-spectrum screening of this compound against a diverse panel of enzymes and receptors to uncover potential multi-targeting capabilities. For complex diseases like cancer, agents that can modulate multiple signaling pathways simultaneously can offer significant therapeutic advantages over single-target drugs, such as overcoming drug resistance. mdpi.com The molecular targets for various 1,3,4-thiadiazoles have been identified to include carbonic anhydrase, cyclooxygenase (COX), and various protein kinases. researchgate.net Investigating the inhibitory activity of this compound against such a range of targets could reveal novel therapeutic applications and provide a basis for developing multi-targeted agents.

Development of Hybrid Molecules with Enhanced Efficacy

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug design to create novel chemical entities with enhanced efficacy and potentially new mechanisms of action. The 5-(thiophen-3-yl)-1,3,4-thiadiazole scaffold is an excellent candidate for the development of hybrid molecules.

Future synthetic efforts could focus on integrating this scaffold with other known bioactive heterocyclic systems. For example, studies have shown that hybrid molecules incorporating thiazole, pyrazole, or triazole moieties with other heterocyclic structures can lead to compounds with potent antimicrobial or anticancer activities. nih.govacs.org By linking this compound with other pharmacophores known to be effective against specific diseases, it may be possible to develop hybrid drugs that exhibit synergistic effects, improved target selectivity, and a reduced likelihood of developing drug resistance.

Q & A

Basic: What are the established synthetic methodologies for 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine?

Answer:
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amine derivatives typically involves cyclocondensation reactions. For example:

  • Cyclization with thiosemicarbazide : Reacting thiophene-3-carboxylic acid derivatives with thiosemicarbazide in the presence of sulfuric acid or polyphosphoric acid (PPA) under reflux conditions (e.g., 6 hours at 363 K) .
  • Ultrasound-assisted synthesis : Using sonication to accelerate reactions between 5-amino-1,3,4-thiadiazole-2-thiol and benzyl halides, improving reaction efficiency and yield .
  • Alternative routes : Substituted hydrazides (e.g., isonicotinoyl hydrazide) can be cyclized with potassium thiocyanate and concentrated sulfuric acid, followed by functionalization with aromatic aldehydes .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on:

  • Spectroscopic techniques : NMR (¹H, ¹³C) to identify proton environments and carbon frameworks, IR for functional group analysis (e.g., N–H stretches at ~3300 cm⁻¹), and mass spectrometry for molecular ion validation .
  • X-ray crystallography : Single-crystal diffraction provides bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
  • Elemental analysis : Combustion analysis (C, H, N, S) to verify stoichiometry .

Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?

Answer:
Optimization strategies include:

  • Ultrasound irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing mass transfer and reaction kinetics .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and reaction pathways, guiding solvent selection (e.g., DMF vs. ethanol) and catalyst use .
  • Parameter control : Adjusting temperature (e.g., 90°C for reflux), stoichiometry (excess thiosemicarbazide), and pH (e.g., ammonia for precipitation) to maximize purity .

Advanced: What experimental designs are recommended for evaluating its biological activity?

Answer:

  • Enzyme inhibition assays : Test binding affinity to targets like acetylcholinesterase or kinases using fluorescence polarization or surface plasmon resonance (SPR) .
  • Antimicrobial screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, paired with apoptosis markers (e.g., Annexin V) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

  • Comparative analysis : Replicate experiments under identical conditions (e.g., pH, temperature, solvent) to isolate variables .
  • Structural analogs : Compare activity trends across derivatives (e.g., electron-withdrawing substituents like –CF₃ vs. –CH₃) to identify pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., false positives in colorimetric assays) from genuine trends .

Advanced: What computational tools are effective for studying its reaction mechanisms?

Answer:

  • DFT calculations : Gaussian or ORCA software to model reaction intermediates (e.g., thiourea derivatives) and transition states, validated against experimental IR/NMR data .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., DNA gyrase) .
  • Kinetic simulations : ChemKin or COPASI to model reaction rates under varying temperatures and concentrations .

Advanced: How does crystallographic data inform structure-activity relationships (SAR)?

Answer:

  • Dihedral angle analysis : Correlate thiadiazole-thiophene ring angles (e.g., 18.2° vs. 30.3°) with steric effects on target binding .
  • Hydrogen-bonding networks : Identify key interactions (e.g., N–H···N) that stabilize ligand-receptor complexes .
  • Substituent effects : Compare crystal structures of analogs (e.g., 3-fluorophenyl vs. 4-pyridyl derivatives) to map electronic contributions to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.